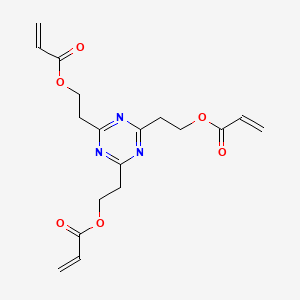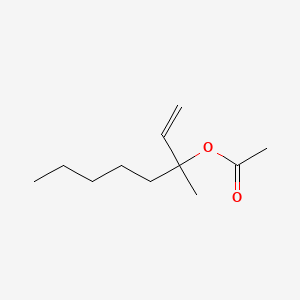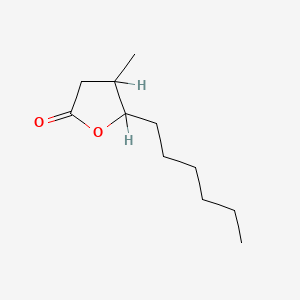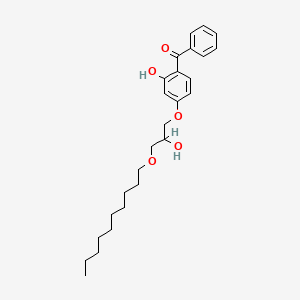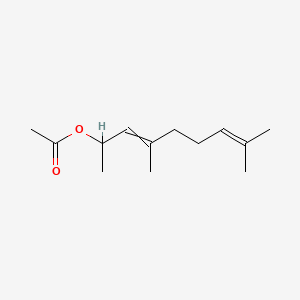
4,8-Dimethyl-3,7-nonadien-2-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-3,7-nonadien-2-ol acetate is an organic compound with the molecular formula C13H22O2. It is a clear, colorless liquid with a green, spicy aroma. This compound is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3,7-nonadien-2-ol acetate typically involves the esterification of 4,8-Dimethyl-3,7-nonadien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-3,7-nonadien-2-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
4,8-Dimethyl-3,7-nonadien-2-ol acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-3,7-nonadien-2-ol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-3,7-nonadien-2-ol: The parent alcohol compound.
4,8-Dimethyl-1,7-nonadien-4-ol: A structural isomer with different functional group positions.
Uniqueness
4,8-Dimethyl-3,7-nonadien-2-ol acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent alcohol and structural isomers. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
91418-25-6 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+ |
Clé InChI |
AZPPBYINNXLPQZ-PKNBQFBNSA-N |
SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
SMILES isomérique |
CC(/C=C(\C)/CCC=C(C)C)OC(=O)C |
SMILES canonique |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
Densité |
0.890-0.900 |
Description physique |
Clear colourless liquid; Green spicy aroma |
Solubilité |
Insoluble in water; soluble in most non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


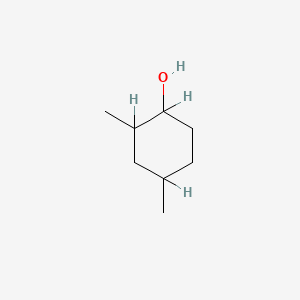
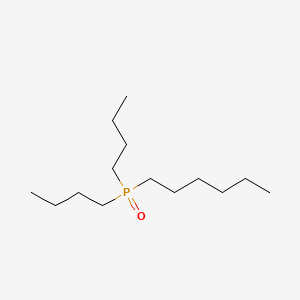
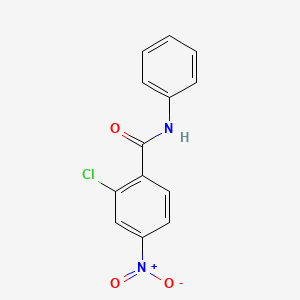
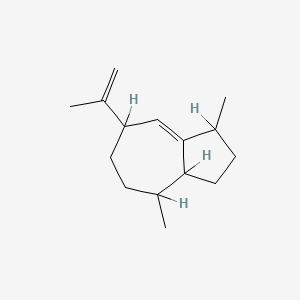
![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
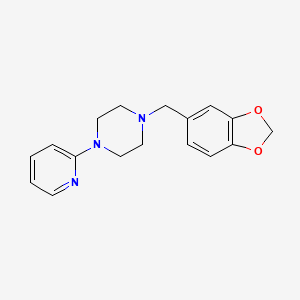

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)
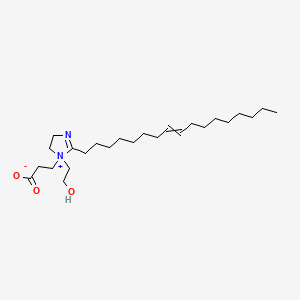
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)
